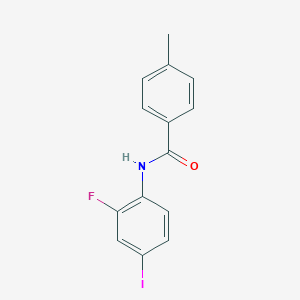![molecular formula C20H19FN4O2 B244043 N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244043.png)
N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide, also known as AFN-1252, is a novel antibiotic compound that has shown promising results in treating staphylococcal infections.
作用机制
N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide selectively targets the bacterial enzyme FabI, which is involved in the synthesis of fatty acids. By inhibiting this enzyme, N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide disrupts the bacterial membrane and leads to bacterial cell death. N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide has been shown to be highly effective against staphylococcal infections, including MRSA.
Biochemical and Physiological Effects
N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide has been shown to be highly effective in vitro against staphylococcal infections, including MRSA. In animal studies, N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide has shown good pharmacokinetic properties and has been well tolerated. It has also been shown to be effective in treating staphylococcal infections in animal models.
实验室实验的优点和局限性
N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of the bacterial enzyme FabI, which makes it an attractive candidate for studying bacterial fatty acid biosynthesis. Its mechanism of action is well understood, which makes it a valuable tool for studying bacterial membrane integrity. However, there are also limitations to using N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide in lab experiments. Its high potency and selectivity may make it difficult to use in certain assays, and its mode of action may not be relevant to all bacterial species.
未来方向
There are several potential future directions for research on N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide. One area of interest is the development of new derivatives of N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide that may have improved pharmacokinetic properties or increased potency. Another potential direction is the study of N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide in combination with other antibiotics, which may lead to improved efficacy in treating staphylococcal infections. Finally, there is also interest in studying the mechanism of action of N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide in more detail, which may lead to new insights into bacterial membrane integrity and fatty acid biosynthesis.
Conclusion
N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide is a novel antibiotic compound that has shown promising results in treating staphylococcal infections. It selectively targets the bacterial enzyme FabI, which is essential for fatty acid biosynthesis, and has been shown to be highly effective against staphylococcal infections, including MRSA. N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide has several advantages for lab experiments, including its high potency and selectivity, but also has limitations. There are several potential future directions for research on N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide, including the development of new derivatives, the study of its mechanism of action in more detail, and the investigation of its use in combination with other antibiotics.
合成方法
N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide was first synthesized by a team of researchers at Affinium Pharmaceuticals using a combination of synthetic and medicinal chemistry techniques. The compound is a derivative of benzamide and contains a piperazine ring and a cyano and fluorine substituent.
科学研究应用
N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide has been extensively studied for its potential use as an antibiotic agent. It has shown promising results in treating staphylococcal infections, including methicillin-resistant Staphylococcus aureus (MRSA). N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide works by targeting the bacterial enzyme FabI, which is essential for fatty acid biosynthesis. By inhibiting this enzyme, N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide disrupts bacterial membrane integrity and leads to bacterial cell death.
属性
分子式 |
C20H19FN4O2 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide |
InChI |
InChI=1S/C20H19FN4O2/c1-14(26)24-8-10-25(11-9-24)19-5-3-2-4-18(19)23-20(27)16-7-6-15(13-22)12-17(16)21/h2-7,12H,8-11H2,1H3,(H,23,27) |
InChI 键 |
HNOMQERPFHOANT-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)C#N)F |
规范 SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)C#N)F |
溶解度 |
52.6 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B243960.png)
![2-(3,4-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B243961.png)
![3,4-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243962.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243964.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-iodobenzamide](/img/structure/B243967.png)
![3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243968.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B243969.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]butanamide](/img/structure/B243970.png)



![4-ethyl-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243981.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243982.png)
